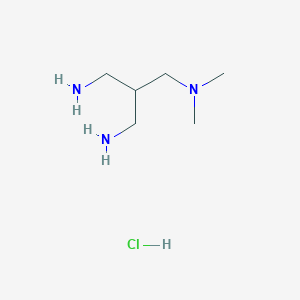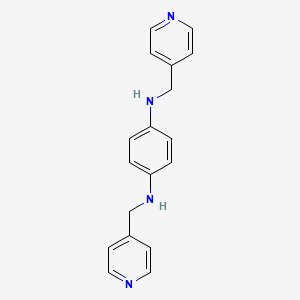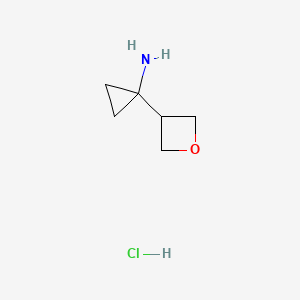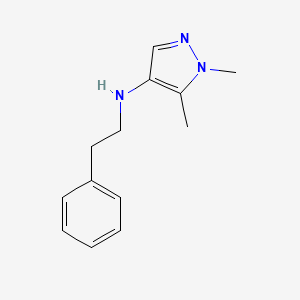
1-(3,5-Difluorophenyl)cyclobutanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)cyclobutanemethanamine is a chemical compound with the molecular formula C11H13F2N and a molecular weight of 197.22 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)cyclobutanemethanamine typically involves the fluorination of 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene, followed by amination with aqueous or anhydrous ammonia . This method yields 3,5-difluoroaniline, which can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach involves large-scale fluorination and amination processes similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)cyclobutanemethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Produces corresponding carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Results in various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Difluorophenyl)cyclobutanemethanamine is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-(3,5-Difluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. For example, it may act on certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Difluorophenyl)cyclobutanemethanamine
- 1-(3,4-Difluorophenyl)cyclobutanemethanamine
Comparison
1-(3,5-Difluorophenyl)cyclobutanemethanamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions compared to other difluorophenyl derivatives.
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
[1-(3,5-difluorophenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H13F2N/c12-9-4-8(5-10(13)6-9)11(7-14)2-1-3-11/h4-6H,1-3,7,14H2 |
InChI Key |
SJOAGQZEDHPZOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729607.png)
![2-[4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729621.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729633.png)
![Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate](/img/structure/B11729635.png)


![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729647.png)
![4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11729650.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)

